Cas no 2694731-51-4 (6-Fluoro-N-methyl-3-nitro-2-pyridinamine)

6-Fluoro-N-methyl-3-nitro-2-pyridinamineは、フッ素とニトロ基を有するピリジン誘導体であり、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。その分子構造は、求電子性や求核性反応に適した特性を示し、特にフッ素原子の導入により代謝安定性や脂溶性の向上が期待できます。N-メチル基は立体障害を低減し、反応性を最適化する点が特徴です。高純度で合成可能なため、精密有機合成や創薬研究における信頼性の高い試薬としての利用価値があります。

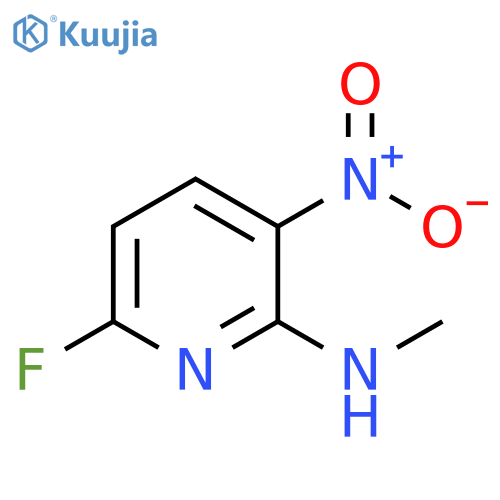

2694731-51-4 structure

商品名:6-Fluoro-N-methyl-3-nitro-2-pyridinamine

6-Fluoro-N-methyl-3-nitro-2-pyridinamine 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-N-methyl-3-nitro-2-pyridinamine

- 2694731-51-4

- 6-fluoro-N-methyl-3-nitropyridin-2-amine

- EN300-33048130

-

- インチ: 1S/C6H6FN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)

- InChIKey: JTYYVOKISKSHDV-UHFFFAOYSA-N

- ほほえんだ: C1(NC)=NC(F)=CC=C1[N+]([O-])=O

計算された属性

- せいみつぶんしりょう: 171.04440460g/mol

- どういたいしつりょう: 171.04440460g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.448±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 303.4±42.0 °C(Predicted)

- 酸性度係数(pKa): -0.93±0.10(Predicted)

6-Fluoro-N-methyl-3-nitro-2-pyridinamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33048130-0.25g |

6-fluoro-N-methyl-3-nitropyridin-2-amine |

2694731-51-4 | 95.0% | 0.25g |

$347.0 | 2025-03-18 | |

| Enamine | EN300-33048130-2.5g |

6-fluoro-N-methyl-3-nitropyridin-2-amine |

2694731-51-4 | 95.0% | 2.5g |

$1370.0 | 2025-03-18 | |

| Enamine | EN300-33048130-5.0g |

6-fluoro-N-methyl-3-nitropyridin-2-amine |

2694731-51-4 | 95.0% | 5.0g |

$2028.0 | 2025-03-18 | |

| Enamine | EN300-33048130-0.5g |

6-fluoro-N-methyl-3-nitropyridin-2-amine |

2694731-51-4 | 95.0% | 0.5g |

$546.0 | 2025-03-18 | |

| Enamine | EN300-33048130-0.1g |

6-fluoro-N-methyl-3-nitropyridin-2-amine |

2694731-51-4 | 95.0% | 0.1g |

$241.0 | 2025-03-18 | |

| Enamine | EN300-33048130-10.0g |

6-fluoro-N-methyl-3-nitropyridin-2-amine |

2694731-51-4 | 95.0% | 10.0g |

$3007.0 | 2025-03-18 | |

| Enamine | EN300-33048130-0.05g |

6-fluoro-N-methyl-3-nitropyridin-2-amine |

2694731-51-4 | 95.0% | 0.05g |

$162.0 | 2025-03-18 | |

| Enamine | EN300-33048130-1.0g |

6-fluoro-N-methyl-3-nitropyridin-2-amine |

2694731-51-4 | 95.0% | 1.0g |

$699.0 | 2025-03-18 |

6-Fluoro-N-methyl-3-nitro-2-pyridinamine 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

2694731-51-4 (6-Fluoro-N-methyl-3-nitro-2-pyridinamine) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬